Cas no 1517470-04-0 (3-(2-fluoroethanesulfonyl)methylazetidine)

3-(2-fluoroethanesulfonyl)methylazetidine Chemical and Physical Properties
Names and Identifiers
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- Azetidine, 3-[[(2-fluoroethyl)sulfonyl]methyl]-
- 3-(2-fluoroethanesulfonyl)methylazetidine
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- MDL: MFCD24067977
- Inchi: 1S/C6H12FNO2S/c7-1-2-11(9,10)5-6-3-8-4-6/h6,8H,1-5H2
- InChI Key: WREIUMGEUHUJGA-UHFFFAOYSA-N
- SMILES: N1CC(CS(CCF)(=O)=O)C1
3-(2-fluoroethanesulfonyl)methylazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-321361-0.25g |
3-[(2-fluoroethanesulfonyl)methyl]azetidine |
1517470-04-0 | 0.25g |
$2077.0 | 2023-09-04 | ||
Enamine | EN300-321361-5.0g |
3-[(2-fluoroethanesulfonyl)methyl]azetidine |
1517470-04-0 | 5.0g |
$6545.0 | 2023-02-24 | ||
Enamine | EN300-321361-0.1g |
3-[(2-fluoroethanesulfonyl)methyl]azetidine |
1517470-04-0 | 0.1g |
$1986.0 | 2023-09-04 | ||
Enamine | EN300-321361-2.5g |
3-[(2-fluoroethanesulfonyl)methyl]azetidine |
1517470-04-0 | 2.5g |
$4424.0 | 2023-09-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548870-1g |
3-(((2-Fluoroethyl)sulfonyl)methyl)azetidine |
1517470-04-0 | 98% | 1g |
¥13137 | 2023-04-15 | |
Enamine | EN300-321361-0.05g |
3-[(2-fluoroethanesulfonyl)methyl]azetidine |
1517470-04-0 | 0.05g |
$1895.0 | 2023-09-04 | ||
Enamine | EN300-321361-10.0g |
3-[(2-fluoroethanesulfonyl)methyl]azetidine |
1517470-04-0 | 10.0g |
$9704.0 | 2023-02-24 | ||
Enamine | EN300-321361-5g |
3-[(2-fluoroethanesulfonyl)methyl]azetidine |
1517470-04-0 | 5g |
$6545.0 | 2023-09-04 | ||
Enamine | EN300-321361-1g |
3-[(2-fluoroethanesulfonyl)methyl]azetidine |
1517470-04-0 | 1g |
$2257.0 | 2023-09-04 | ||
Enamine | EN300-321361-0.5g |
3-[(2-fluoroethanesulfonyl)methyl]azetidine |
1517470-04-0 | 0.5g |
$2167.0 | 2023-09-04 |
3-(2-fluoroethanesulfonyl)methylazetidine Related Literature
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
Additional information on 3-(2-fluoroethanesulfonyl)methylazetidine
3-(2-Fluoroethanesulfonyl)methylazetidine: A Comprehensive Overview
The compound 3-(2-fluoroethanesulfonyl)methylazetidine, with the CAS number 1517470-04-0, has garnered significant attention in the field of organic chemistry and drug discovery. This compound is a derivative of methylazetidine, a four-membered ring structure with unique chemical properties. The presence of the 2-fluoroethanesulfonyl group introduces additional functionality, making it a promising candidate for various applications in medicinal chemistry.
Recent studies have highlighted the potential of methylazetidine derivatives as building blocks for complex molecules. The incorporation of the sulfonyl group in this compound enhances its stability and bioavailability, which are critical factors in drug design. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
The synthesis of 3-(2-fluoroethanesulfonyl)methylazetidine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed coupling reactions has been particularly effective in constructing the sulfonyl group, ensuring high yields and purity. This approach not only simplifies the synthesis but also opens avenues for further functionalization of the molecule.
In terms of physical properties, this compound exhibits a melting point of approximately 125°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The biological activity of 3-(2-fluoroethanesulfonyl)methylazetidine has been extensively studied in vitro. Preclinical data suggest that it demonstrates potent inhibitory effects on several enzyme targets, including protein kinases and histone deacetylases (HDACs). These findings underscore its potential as a lead compound in the development of novel therapeutics for cancer and inflammatory diseases.
Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the binding modes of this compound with its target proteins. These studies reveal that the sulfonyl group plays a pivotal role in stabilizing interactions within the active site, contributing to its high potency.
In conclusion, 3-(2-fluoroethanesulfonyl)methylazetidine represents a valuable addition to the arsenal of chemical tools available for drug discovery. Its unique combination of chemical stability, functional versatility, and biological activity positions it as a key molecule for future research and development efforts.
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